Azamethiphos

Übersicht

Beschreibung

Azamethiphos ist ein Organophosphat-Insektizid, das hauptsächlich in der Veterinärmedizin und Aquakultur eingesetzt wird. Es ist wirksam gegen eine Vielzahl von Schädlingen, darunter Meerläuse in der Lachszucht und Fliegen in Tierhaltungsbetrieben . Die Verbindung ist bekannt für ihre Fähigkeit, Acetylcholinesterase zu hemmen, ein Enzym, das für die Nervenfunktion von entscheidender Bedeutung ist .

Wissenschaftliche Forschungsanwendungen

Azamethiphos wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in den Bereichen Chemie, Biologie und Medizin. In der Aquakultur wird es zur Bekämpfung von Meerlausbefall eingesetzt, der eine erhebliche wirtschaftliche Belastung darstellt . In der Umweltwissenschaft wird this compound auf seine Abbauprodukte und deren Auswirkungen auf Ökosysteme untersucht . Darüber hinaus wird es bei der Entwicklung empfindlicher Nachweismethoden eingesetzt, z. B. elektrochemisch erzeugter Chemilumineszenzsensoren .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms Acetylcholinesterase . Dieses Enzym ist für den Abbau von Acetylcholin, einem Neurotransmitter, im synaptischen Spalt verantwortlich. Durch Hemmung der Acetylcholinesterase führt this compound zu einer Anhäufung von Acetylcholin, was zu einer kontinuierlichen Nervensignalübertragung, Übererregung und schließlich zum Tod des Insekts führt . Die Verbindung dringt in die Cuticula des Insekts ein und wirkt durch Aufnahme und Absorption .

Wirkmechanismus

Target of Action

Azamethiphos primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a critical role in neurotransmission at cholinergic synapses and neuromuscular junctions .

Mode of Action

This compound, like other organophosphorus insecticides, inhibits the action of AChE . Normally, AChE hydrolyzes the neurotransmitter acetylcholine (ACh), terminating the signal transmission at cholinergic synapses. When ache is inhibited by this compound, ach remains intact, allowing the electrical signal to proceed without interruption . This overexcitation eventually leads to the death of the organism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound disrupts the normal function of this pathway, leading to overexcitation and eventual death of the organism . A mutation (Phe362Tyr) in the AChE gene has been associated with reduced sensitivity to this compound .

Pharmacokinetics

This compound is well absorbed into the bloodstream following oral administration . It is poorly absorbed through the skin . Part of the administered dose is hydrolyzed to various metabolites . Most of the administered dose is excreted through urine .

Result of Action

The inhibition of AChE by this compound leads to overexcitation of the organism, eventually resulting in its death . In the case of sea lice, a common pest in salmon farming, this results in effective pest control .

Action Environment

This compound is highly soluble in water and volatile . It is sensitive to hydrolysis, especially at low pH . It is very toxic to the environment, with a high acute oral toxicity for birds and aquatic invertebrates . When used as an insecticide in rainbow trout fish farming, it has been found to cause changes in proteins within the fish .

Biochemische Analyse

Biochemical Properties

Azamethiphos acts by inhibiting the action of the enzyme acetylcholinesterase . This enzyme is crucial for neurotransmission as it metabolizes the neurotransmitter acetylcholine at the synaptic cleft, terminating synaptic transmission . Inhibition of acetylcholinesterase by this compound leads to overexcitation of the organism and eventually to its death .

Cellular Effects

This compound has been found to cause changes in proteins within fish, specifically rainbow trout, when used as an insecticide . The proteins that have been altered are usually associated with the trout’s clot formation, immune reaction, and free heme binding . In oysters, exposure to this compound has been shown to increase oxidative damage and alter antioxidant responses .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase . This inhibition allows the neurotransmitter acetylcholine to remain intact, allowing the electrical signal to proceed without interruption . This leads to overexcitation of the organism and eventually to its death .

Temporal Effects in Laboratory Settings

This compound is sensitive to hydrolysis, especially at low pH . Over time, lipid peroxidation levels in the gonads and gills of oysters increased during exposure to this compound . Protein carbonyl levels in gills also increased significantly in all experimental treatments .

Dosage Effects in Animal Models

This compound has a moderate acute oral toxicity with LD50 values ranging from 834 mg/kg in rats to 1764 mg/kg in hamsters . It has a very low therapeutic margin of safety in the target species, salmon .

Metabolic Pathways

This compound is metabolized in mammals via hydrolysis, followed by opening of the oxazolinone ring and conjugation of the resultant aminopyridinol as the glucuronide and sulfuric acid ester . There is evidence that this major metabolic pathway is similar in rats and salmon .

Transport and Distribution

This compound is highly soluble in water . It is poorly absorbed after topical administration in all the species studied . After oral administration in rats, this compound was rapidly metabolized and excreted .

Subcellular Localization

Given its mode of action, it can be inferred that this compound likely interacts with acetylcholinesterase at the synaptic cleft, a subcellular location where neurotransmission occurs .

Vorbereitungsmethoden

Azamethiphos kann über verschiedene Wege synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von 2-Amino-3-pyridinol mit Triphosgen in Gegenwart einer Base . Die Reaktion wird bei Temperaturen zwischen -5 °C und 30 °C durchgeführt, gefolgt von einer Reaktion bei 40 °C bis 90 °C für 2 bis 20 Stunden . Dieses Verfahren eignet sich für die industrielle Produktion aufgrund seiner hohen Ausbeute und der Wiederverwertbarkeit des organischen Lösungsmittels .

Analyse Chemischer Reaktionen

Azamethiphos unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Oxidation. Es ist empfindlich gegenüber Hydrolyse, insbesondere bei niedrigem pH-Wert . Häufig verwendete Reagenzien in diesen Reaktionen sind Chlordioxid, das this compound in mehrere Produkte wie 6-Chloroxazolo[4,5-b]pyridin-2(3H)-on und O,O,S-Trimethylphosphorothioat abbauen kann . Diese Reaktionen werden typischerweise mit Hilfe von Hochleistungsflüssigkeitschromatographie und Gaschromatographie verfolgt .

Vergleich Mit ähnlichen Verbindungen

Azamethiphos gehört zur Klasse der Organophosphat-Insektizide, ähnlich wie Verbindungen wie Malathion und Chlorpyrifos . This compound ist einzigartig in seiner spezifischen Verwendung in der Aquakultur und seiner relativ geringen Toxizität für Säugetiere im Vergleich zu anderen Organophosphaten . Weitere ähnliche Verbindungen sind Dichlorvos und Diazinon, die ebenfalls Acetylcholinesterase hemmen, sich aber in ihren Anwendungen und Toxizitätsprofilen unterscheiden .

Eigenschaften

IUPAC Name |

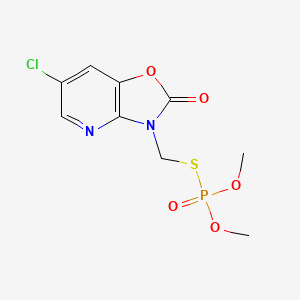

6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN2O5PS/c1-15-18(14,16-2)19-5-12-8-7(17-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKBTWQZTQIWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN2O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034818 | |

| Record name | Azamethiphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35575-96-3 | |

| Record name | Azamethiphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35575-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azamethiphos [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035575963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azamethiphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-[(6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-dimethyl thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZAMETHIPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9440R8149U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.